molecular formula C9H9NO5 B14370207 5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid CAS No. 90564-35-5

5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid

Cat. No.: B14370207
CAS No.: 90564-35-5
M. Wt: 211.17 g/mol
InChI Key: KOTPBYBIJNRIGR-UHFFFAOYSA-N
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Description

5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid is an organic compound belonging to the pyridine family This compound is characterized by the presence of hydroxyl and carboxylic acid functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid typically involves the oxidation of 2,6-dimethylpyridine derivatives. One common method includes the use of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxylic acids to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Quinolinic acid (2,3-pyridinedicarboxylic acid)
  • Lutidinic acid (2,4-pyridinedicarboxylic acid)
  • Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
  • Dipicolinic acid (2,6-pyridinedicarboxylic acid)
  • Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
  • Dinicotinic acid (3,5-pyridinedicarboxylic acid)

Uniqueness

5-Hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

90564-35-5

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

5-hydroxy-2,6-dimethylpyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C9H9NO5/c1-3-5(8(12)13)6(9(14)15)7(11)4(2)10-3/h11H,1-2H3,(H,12,13)(H,14,15)

InChI Key

KOTPBYBIJNRIGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)O)C(=O)O)C(=O)O

Origin of Product

United States

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